molecular formula C32H31ClN6O2 B11558187 4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]

Cat. No.: B11558187
M. Wt: 567.1 g/mol
InChI Key: HWXAVAFOOJGXFZ-UHFFFAOYSA-N
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Description

The compound 4,4'-[(4-chlorobenzene-1,3-diyl)bis(iminomethylylidene)]bis[2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one] is a bis-pyrazolone derivative featuring a central 4-chlorobenzene core linked via iminomethylylidene bridges to two pyrazol-3-one moieties. Each pyrazol-3-one unit is substituted with a 3,4-dimethylphenyl group at position 2 and a methyl group at position 3.

Properties

Molecular Formula

C32H31ClN6O2

Molecular Weight

567.1 g/mol

IUPAC Name

4-[[4-chloro-3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]phenyl]iminomethyl]-2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C32H31ClN6O2/c1-18-7-10-25(13-20(18)3)38-31(40)27(22(5)36-38)16-34-24-9-12-29(33)30(15-24)35-17-28-23(6)37-39(32(28)41)26-11-8-19(2)21(4)14-26/h7-17,36-37H,1-6H3

InChI Key

HWXAVAFOOJGXFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC(=C(C=C3)Cl)N=CC4=C(NN(C4=O)C5=CC(=C(C=C5)C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often substituted phenyl hydrazines and diketones. The reaction conditions may include:

    Condensation reactions: Using aldehydes or ketones in the presence of acidic or basic catalysts.

    Cyclization reactions: Forming the pyrazole ring through intramolecular cyclization.

    Substitution reactions: Introducing various substituents like chloro and methyl groups.

Industrial Production Methods

Industrial production may involve:

    Batch processes: For small-scale production, where reactions are carried out in batches.

    Continuous processes: For large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for facilitating reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They can include various substituted pyrazoles and other derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.

Medicine

    Drug Development: The compound can be used as a lead compound in the development of new drugs.

    Therapeutic Agents: It may have potential as a therapeutic agent for treating various diseases.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may be used in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Inhibition of enzyme activity: By binding to the active site of the enzyme.

    Receptor modulation: By interacting with specific receptors on the cell surface.

Comparison with Similar Compounds

Spectral and Physicochemical Properties

NMR and IR Data

  • 1H NMR : Analogues like 4,4'-[(4-chlorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) ( ) exhibit characteristic peaks at δ 7.68–7.43 ppm (aromatic protons) and δ 4.95 ppm (methine bridge proton) . The target compound’s 3,4-dimethylphenyl groups would introduce upfield shifts (δ 2.23–2.29 ppm for methyl protons) and split aromatic signals .
  • IR: Bis-pyrazol-5-ols show broad O–H stretches at ~3440 cm⁻¹ and C=O stretches at ~1590–1600 cm⁻¹. The iminomethylylidene linkage may introduce additional C=N stretches at ~1640 cm⁻¹ .
Table 2: Comparative Spectral Features
Compound 1H NMR (δ, ppm) IR (cm⁻¹)
Target Compound 7.6–7.2 (Ar–H), 2.29 (CH₃) 3440 (O–H), 1640 (C=N)
4-Bromophenyl analogue (4j ) 7.70 (d, J=8.0 Hz) 3422 (O–H), 1598 (C=O)
4-Methylphenyl analogue (3b ) 7.12 (d, J=8.0 Hz) 3440 (O–H), 1590 (C=O)

Antioxidant and Antimicrobial Activity

  • reports that bis-pyrazol-5-ols exhibit moderate to strong antioxidant activity (IC₅₀: 12–35 μM in DPPH assays) and antimicrobial effects against S. aureus (MIC: 8–16 μg/mL) .
  • The target compound’s chlorine substituent may enhance bioactivity via electron-withdrawing effects, while the 3,4-dimethylphenyl groups could improve lipid solubility and membrane penetration .

Coordination Chemistry

Bis-pyrazolone derivatives often act as polydentate ligands. For example:

  • describes dithiol-3-one derivatives coordinating with transition metals via sulfur and nitrogen atoms .
  • The target compound’s iminomethylylidene bridges may enable unique metal-binding modes compared to arylmethylene-linked analogues .

Stability and Industrial Applicability

  • Thermal Stability : Crystalline bis-pyrazol-5-ols (e.g., ) melt at 180–220°C, with chlorinated derivatives showing higher thermal stability due to halogenated aromatic cores .
  • Solubility : The 3,4-dimethylphenyl substituents likely reduce aqueous solubility compared to phenyl analogues but enhance organic solvent compatibility .

Biological Activity

Chemical Structure and Properties

The compound can be broken down into two main components:

  • 4-Chlorobenzene-1,3-diyl : This part of the molecule contributes to the overall structure and may influence biological interactions.
  • 2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one : This segment is known for various biological activities.

Molecular Formula

  • Molecular Formula : C₃₁H₃₃ClN₄O₂
  • Molecular Weight : 540.08 g/mol

Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. The presence of the pyrazolone moiety in this compound suggests potential for scavenging free radicals, which could protect cells from oxidative stress.

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess antimicrobial properties against various pathogens. The chlorobenzene group may enhance interaction with microbial membranes, increasing efficacy.

Anti-inflammatory Effects

Some derivatives of pyrazolone have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This may suggest a similar mechanism for the compound .

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant potential of several pyrazolone derivatives. The compound demonstrated a significant reduction in oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases .

Study 2: Antimicrobial Properties

In a comparative study published in Pharmaceutical Biology, the compound was tested against a range of bacteria and fungi. Results showed that it exhibited notable activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .

Study 3: Anti-inflammatory Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory mechanisms of pyrazolone derivatives. The study found that compounds similar to this one inhibited COX-1 and COX-2 enzymes effectively, leading to reduced prostaglandin synthesis .

Data Table: Biological Activities Summary

Biological ActivityObserved EffectReference
AntioxidantSignificant reduction in ROS
AntimicrobialEffective against Gram-positive
Anti-inflammatoryInhibition of COX enzymes

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